molecular formula C10H11ClF3NO2S B2596194 2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride CAS No. 2305253-94-3

2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride

Cat. No.: B2596194
CAS No.: 2305253-94-3
M. Wt: 301.71
InChI Key: CEJQXUZHWMXIQW-UHFFFAOYSA-N
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Description

2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride is a synthetic organic compound with the molecular formula C10H11ClF3NO2S. This compound is notable for its trifluoromethylsulfanyl group, which imparts unique chemical properties. It is primarily used in research settings, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(trifluoromethylsulfanyl)benzaldehyde.

    Aldol Condensation: This intermediate undergoes an aldol condensation with glycine to form the corresponding α,β-unsaturated amino acid.

    Hydrogenation: The double bond in the α,β-unsaturated amino acid is then reduced via catalytic hydrogenation to yield the desired 2-amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the trifluoromethylsulfanyl group, potentially converting it to a thiol or other sulfur-containing derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution typically employs reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Thiol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.

    Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The trifluoromethylsulfanyl group enhances its binding affinity and selectivity, potentially modulating receptor activity and influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid;hydrochloride
  • 2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride

Comparison

Compared to similar compounds, 2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

2-amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2S.ClH/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJQXUZHWMXIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)SC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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